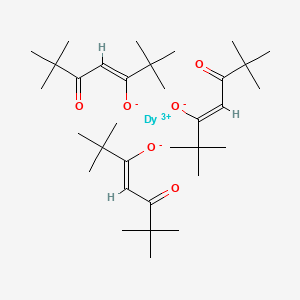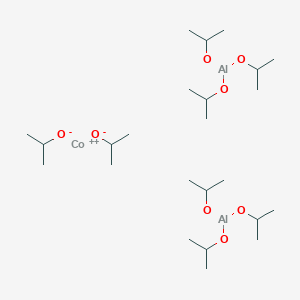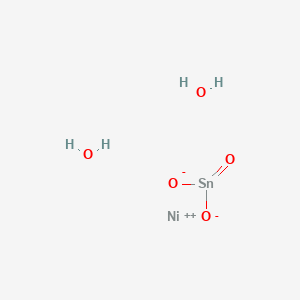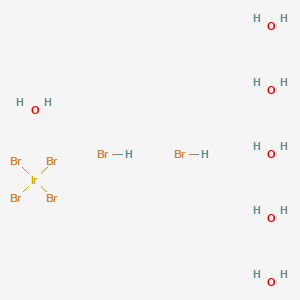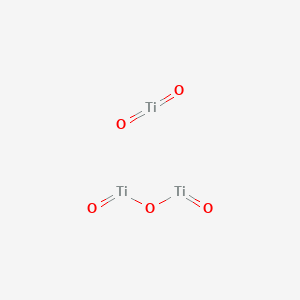
Titaniumoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titaniumoxide is a useful research compound. Its molecular formula is O5Ti3 and its molecular weight is 223.60 g/mol. The purity is usually 95%.
BenchChem offers high-quality Titaniumoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titaniumoxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Optoelectronic Devices : Titanium oxide is utilized in chromogenic devices, photo-electrodes, photovoltaic cells, and distributed Bragg reflectors due to its optical properties (Cannavale & Lerario, 2021).
Biomedical Applications : Nanoporous anodic titanium oxide enhances osteodifferentiation of human adipose-derived stem cells, indicating potential for medical and tissue engineering applications (Malec et al., 2016). Additionally, titanium dioxide nanoparticles are explored for photodynamic therapy, inactivation of antibiotic-resistant bacteria, and targeted therapy in medicine (Ziental et al., 2020).
Energy Conversion and Environmental Remediation : TiO2 is significant in organic dye cells due to high electron collection efficiency and is utilized in hydrogen generation, water purification, solar energy conversion, and photocatalytic hydrogen evolution (Hümmelgen, 2012). Furthermore, TiO2-based nanomaterials are employed in photocatalysis, solar cells, lithium-ion batteries, and photocatalytic hydrogen evolution (Wei et al., 2018).
Catalysis and Photoluminescence : Titania-ceria nanoparticles synthesized via sol-gel method with microemulsion reverse micelle have diverse applications in catalysis, environmental remediation, solar energy conversion, and photoluminescence (Torres-Romero et al., 2017).
Biosensors and Biointerfaces : The surface of titanium oxide can be modified to create biointeractive interfaces, benefiting biomedical applications and biosensors (Rossetti et al., 2005).
Supercapacitors : TiO2/C nanocomposites derived from metal-organic frameworks show excellent electrochemical performance in supercapacitor applications, offering high energy density and power output (Shrivastav et al., 2020).
Aerospace and Chemical Industries : Titanium alloys, including those with titanium oxide, are used in aerospace, biomedical, and chemical applications due to their strength and resistance to corrosion. Investment casting is a process for manufacturing intricate parts from these alloys (Uwanyuze et al., 2021).
Eigenschaften
IUPAC Name |
dioxotitanium;oxo(oxotitaniooxy)titanium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5O.3Ti |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYBBJSJLXNJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Ti]=O.O=[Ti]O[Ti]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O5Ti3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dioxotitanium;oxo(oxotitaniooxy)titanium | |
CAS RN |
12065-65-5 |
Source


|
| Record name | Titanium oxide (Ti3O5) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



